Product packaging for 7-Methylquinoline-2,3-dicarboxylic acid(Cat. No.:CAS No. 948291-03-0)

7-Methylquinoline-2,3-dicarboxylic acid

Cat. No.: B11878590
CAS No.: 948291-03-0
M. Wt: 231.20 g/mol
InChI Key: KSUMYWMNVADYCX-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Frameworks in Advanced Chemical Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental scaffold in numerous areas of chemical and medicinal research. wisdomlib.orgnumberanalytics.com Its unique structure imparts a rigidity and diverse reactivity that makes it a valuable building block for complex molecules. numberanalytics.com The quinoline motif is a prominent feature in a wide array of biologically active compounds and is considered a "privileged" structure in medicinal chemistry. nih.gov

Historically, quinoline and its derivatives have been instrumental in the development of pharmaceuticals, including antimalarial agents like quinine (B1679958) and chloroquine, as well as antibacterial and anticancer drugs. nih.gov The versatility of the quinoline framework allows for the introduction of various functional groups at different positions, which can significantly modulate the compound's pharmacological efficacy. nih.gov Beyond medicine, quinoline-based compounds have found applications in materials science, contributing to the development of polymers, dyes, and catalysts. numberanalytics.comresearchgate.net The ongoing exploration of quinoline chemistry continues to open new avenues for drug discovery and the creation of novel materials. numberanalytics.comnih.gov

Academic Relevance of Dicarboxylic Acid Functionalities within Heterocyclic Scaffolds

The incorporation of dicarboxylic acid groups onto heterocyclic scaffolds, such as quinoline, is of significant academic interest due to the unique properties these functionalities impart. Dicarboxylic acids can enhance the solubility of a compound in polar solvents and provide sites for coordination with metal ions or for the synthesis of polymers.

The presence of two carboxylic acid groups on a heterocyclic ring can lead to the formation of potent inhibitors of various enzymes. nih.gov For instance, N-heterocyclic dicarboxylic acids have been investigated as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov The dicarboxylic acid moiety can chelate the metal ions in the active site of these enzymes, leading to their inhibition. Furthermore, the arrangement and nature of the heterocyclic core and its substituents can be systematically varied to fine-tune the inhibitory activity and selectivity.

Specific Research Focus on 7-Methylquinoline-2,3-dicarboxylic Acid

The specific focus on the 7-methyl derivative, this compound, stems from the recognized impact of methyl groups on the properties of quinoline-based compounds. The addition of a methyl group at the 7-position can alter the molecule's electronic distribution and lipophilicity, which in turn can influence its biological activity. For instance, in other quinoline series, the position and nature of substituents have been shown to be critical for their anticancer activity. nih.gov Research into 7-methylquinoline (B44030) itself has included its evaluation as a potential tumor initiator. thermofisher.com Therefore, the investigation of this compound is driven by the desire to understand how the interplay between the dicarboxylic acid functionality and the 7-methyl substituent affects its chemical and biological properties, potentially leading to the discovery of novel compounds with specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO4 B11878590 7-Methylquinoline-2,3-dicarboxylic acid CAS No. 948291-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

948291-03-0

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

7-methylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H9NO4/c1-6-2-3-7-5-8(11(14)15)10(12(16)17)13-9(7)4-6/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

KSUMYWMNVADYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 7 Methylquinoline 2,3 Dicarboxylic Acid

Established Routes for Quinoline-2,3-dicarboxylic Acids

The construction of the quinoline-2,3-dicarboxylic acid framework is a critical first step, for which several classical and modern synthetic routes have been developed. These methods typically involve the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring.

Oxidation Reactions of Quinoline (B57606) Derivatives

One potential, albeit less direct, pathway to quinoline-2,3-dicarboxylic acids involves the oxidation of appropriately substituted quinoline precursors. For instance, a quinoline with two oxidizable groups at the 2 and 3 positions, such as methyl or other alkyl groups, could theoretically be oxidized to the corresponding dicarboxylic acid. The challenge lies in the selective oxidation of these substituents without degrading the quinoline ring itself, which can be sensitive to harsh oxidizing conditions.

A plausible precursor for this approach would be 7-methyl-2,3-dimethylquinoline. The oxidation of the two methyl groups at the 2 and 3 positions would yield the desired dicarboxylic acid.

PrecursorOxidizing AgentProduct
7-Methyl-2,3-dimethylquinolinePotassium permanganate (B83412) (KMnO4) or other strong oxidants7-Methylquinoline-2,3-dicarboxylic acid

It is important to note that controlling the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, is crucial to prevent over-oxidation or ring cleavage.

Cyclization Reactions Yielding Dicarboxylic Acids

More direct and widely employed methods for the synthesis of quinoline-2,3-dicarboxylic acids involve cyclization reactions that build the pyridine ring onto a benzene derivative.

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To adapt this reaction for the synthesis of a 2,3-dicarboxylic acid, a dicarbonyl compound with appropriate reactivity is required. A more direct Pfitzinger-type approach for the target molecule would involve the reaction of a substituted isatin with a compound that can provide the two-carbon unit with the carboxylic acid functionalities.

Specifically, to obtain the 7-methyl substitution, the reaction would start with 6-methylisatin (B72448). The reaction mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to form the quinoline ring. wikipedia.org

Isatin DerivativeCarbonyl CompoundProduct
6-MethylisatinPyruvic acid or its enol form7-Methylquinoline-2,4-dicarboxylic acid (an analogue)

While the classic Pfitzinger reaction yields a 4-carboxylic acid, modifications using dicarbonyl compounds can lead to the desired 2,3-dicarboxylic acid structure. For example, reacting 6-methylisatin with diethyl oxalacetate (B90230) under basic conditions could theoretically lead to the formation of diethyl 7-methylquinoline-2,3-dicarboxylate, which can then be hydrolyzed to the target diacid.

Another relevant named reaction is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org A variation, the Doebner-von Miller reaction, uses an aniline and an α,β-unsaturated carbonyl compound. wikipedia.org To apply this to the synthesis of this compound, one would start with 3-methylaniline (m-toluidine). The reaction with diethyl oxalacetate, a β-keto ester, could proceed via a cyclocondensation to form the quinoline ring with the desired substitution pattern.

Modern organic synthesis has seen the development of advanced cycloaddition strategies that can be applied to the formation of the quinoline nucleus. These methods often offer milder reaction conditions and greater functional group tolerance. While specific examples for this compound are not prevalent in the literature, the general principles can be extrapolated.

One such approach could involve the reaction of a substituted aniline with a suitably functionalized dienophile in a [4+2] cycloaddition (Diels-Alder) type reaction, followed by aromatization. For the target compound, 3-methylaniline could be a key starting material.

Approaches for Introducing Methyl Substituents on Quinoline Scaffolds

An alternative to incorporating the methyl group from the start is to introduce it onto a pre-formed quinoline-2,3-dicarboxylic acid scaffold. However, this can be challenging due to the deactivating effect of the two carboxylic acid groups on the benzene ring, making electrophilic substitution difficult.

Alkylation Precursors in Quinoline Synthesis

The most logical and common strategy is to start with a precursor that already contains the methyl group in the desired position. As mentioned in the context of cyclization reactions, using a methyl-substituted aniline is a primary approach.

The Skraup synthesis, a classic method for producing quinolines, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov Using 3-methylaniline in a Skraup-type reaction would lead to a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). Separation of these isomers can be challenging, but this route demonstrates the principle of using a substituted precursor.

A more controlled synthesis, such as the Doebner-von Miller reaction, offers better regioselectivity. The reaction of 3-methylaniline with an appropriate α,β-unsaturated dicarbonyl compound or its equivalent would be a plausible route to the 7-methyl substituted quinoline core, which can then be further functionalized or is already the dicarboxylic acid.

Regioselective Functionalization of Methylated Quinolines

The synthesis of this compound can be envisaged from a 7-methylquinoline precursor through the regioselective functionalization of the methyl group and the quinoline core. The direct oxidation of the methyl group at the C7 position into a carboxylic acid is a key transformation. Various oxidative methods can be employed for this purpose.

Strong oxidizing agents like potassium permanganate (KMnO₄) have been traditionally used to convert alkyl side chains on aromatic rings into carboxylic acids. This method, while powerful, sometimes requires harsh conditions and may lead to over-oxidation or side reactions if other sensitive functional groups are present. For instance, the oxidation of methyl groups on anthraquinone (B42736) systems with KMnO₄ in a pyridine/water mixture has been documented, though yields can be variable. chemspider.com

More controlled and selective methods often involve catalytic systems. Palladium-based catalysts have shown efficacy in the regioselective aerobic oxidation of substituted 8-methylquinolines. rsc.orgresearchgate.netnih.gov While the primary products in some studies were the corresponding 8-quinolylmethyl acetates, 8-quinoline carboxylic acids were also formed as minor products. rsc.orgresearchgate.netnih.gov This suggests that with optimization of reaction conditions (e.g., catalyst, solvent, temperature), the yield of the carboxylic acid could be enhanced. The mechanism often involves a palladacyclic intermediate, highlighting the role of the quinoline nitrogen in directing the C-H activation of the methyl group. researchgate.net

Metal-free oxidation protocols have also been developed. The use of hypervalent iodine(III) reagents provides a mild and chemoselective method for the oxidation of methylheteroarenes into the corresponding aldehydes, which can be further oxidized to carboxylic acids. researchgate.net This approach avoids the use of toxic transition metals and often proceeds under mild conditions with good functional group tolerance. researchgate.net

Advanced Synthetic Strategies for this compound

Advanced synthetic strategies for constructing the core structure of this compound often rely on building the quinoline ring system with the desired substituents already in place or in a form that is easily converted.

Multi-component Reactions in Quinoline Dicarboxylic Acid Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures. Several classic named reactions for quinoline synthesis fall under this category and can be adapted to produce quinoline dicarboxylic acids.

The Doebner Reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.govwikipedia.org To synthesize a 7-methyl substituted derivative, 4-methylaniline would be the logical choice for the aniline component. The reaction mechanism is thought to proceed through either an initial aldol (B89426) condensation followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org While this reaction typically yields a carboxylic acid at the 4-position, modifications would be necessary to introduce the second carboxylic acid group at the 2-position.

The Pfitzinger Reaction is another powerful method that condenses isatin (or its derivatives) with a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids. nih.goviipseries.orgnih.govmdpi.com To obtain the 2,3-dicarboxylic acid moiety, a carbonyl compound such as pyruvic acid or its ester could be employed. The reaction of a substituted isatin with a carbonyl compound under basic conditions is a versatile route to various quinoline-4-carboxylic acids. nih.govmdpi.com

Catalyst-Mediated Syntheses

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability compared to stoichiometric reactions. Both metal-based and organic catalysts are extensively used in the synthesis of quinolines.

Transition metal catalysts are instrumental in facilitating the construction of the quinoline scaffold through various C-C and C-N bond-forming reactions.

Palladium catalysts are particularly versatile. They are used in:

Heck Reactions: The coupling of aryl halides with alkenes, which can be followed by cyclization to form the quinoline ring. nih.gov

Oxidative Cyclizations: Palladium can catalyze the cyclization of substrates like aryl allyl alcohols and anilines to form quinolines, often under additive-free conditions. rsc.orgresearchgate.net

C-H Activation/Annulation: Directing group-assisted C-H activation allows for the annulation of various coupling partners onto an aniline derivative to build the quinoline system. For example, rhodium catalysts have been used for the synthesis of quinoline carboxylates via ortho-C-H bond activation. mdpi.com

Other metals like copper , cobalt , and neodymium have also been employed as catalysts in various quinoline syntheses, including Friedländer-type reactions. mdpi.comnumberanalytics.comorganic-chemistry.org

CatalystReaction TypeKey FeaturesReference
Palladium(II) AcetateOxidative CyclizationCatalyzes cyclization of aryl allyl alcohols and anilines without additives. researchgate.net
Palladium/2,6-pyridinedicarboxylic acidAerobic OxidationRegioselective oxidation of methylquinolines. rsc.orgresearchgate.net
Rhodium ComplexesC-H Activation/AnnulationSynthesis of quinoline carboxylates via ortho-C–H activation. mdpi.com
Neodymium(III) Nitrate HexahydrateFriedländer SynthesisEfficient and rapid synthesis of functionalized quinolines. organic-chemistry.org
Fe₃O₄@SiO₂ NanoparticlesFriedländer SynthesisMagnetic, recyclable catalyst for high-yield synthesis. nih.gov

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that often operates under milder conditions and can provide high stereoselectivity.

The Friedländer Synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis and has been a fertile ground for the application of organocatalysts. wikipedia.orgorganicreactions.org Various catalysts have been shown to be effective:

Brønsted Acids: Simple acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid are effective catalysts. wikipedia.orgtandfonline.com Formic acid has been highlighted as a green and renewable catalyst for direct quinoline synthesis. ijpsjournal.com

Iodine: Molecular iodine has been used as a highly efficient catalyst for Friedländer annulation under solvent-free conditions. organic-chemistry.orgeurekaselect.com

Chiral Phosphoric Acids: These have been successfully employed in the atroposelective Friedländer reaction to produce axially chiral quinolines with high enantioselectivity. nih.gov

Ionic Liquids: Ionic liquids such as [bmim]HSO₄ can act as both the solvent and catalyst, promoting green and efficient synthesis. nih.govorganic-chemistry.org

CatalystReaction TypeKey FeaturesReference
p-Toluenesulfonic acid (p-TSA)Friedländer/MCREffective in one-pot, multi-component syntheses. tandfonline.com
Formic AcidDirect Quinoline SynthesisRenewable, biodegradable, and provides high selectivity. ijpsjournal.com
Molecular IodineFriedländer AnnulationHighly efficient, often used under solvent-free conditions. organic-chemistry.orgeurekaselect.com
Chiral Phosphoric AcidAsymmetric FriedländerEnables atroposelective synthesis with high enantiomeric excess. nih.gov
Ionic Liquids (e.g., [bmim]HSO₄)Friedländer AnnulationActs as a recyclable, green solvent and catalyst. nih.govorganic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that minimize environmental impact. ijpsjournal.com Traditional quinoline syntheses often involve hazardous reagents, harsh conditions, and significant waste. ijpsjournal.comeurekaselect.com Modern approaches seek to address these issues.

Green Solvents: There is a significant shift away from volatile organic compounds towards more environmentally benign solvents.

Water: Utilized as a solvent in reactions like the Pfitzinger synthesis and microwave-assisted Skraup reactions, offering a safe and abundant medium. tandfonline.comacs.org

Ethanol: A bio-based and less toxic solvent used in various Friedländer syntheses with recyclable catalysts. acs.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are often non-volatile and can act as both solvent and catalyst, with the potential for recycling. tandfonline.comijpsjournal.comeurekaselect.com

Energy-Efficient Methodologies:

Microwave-Assisted Synthesis (MAS): The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and increase product yields. numberanalytics.comtandfonline.comijpsjournal.comresearchgate.net

Continuous Flow Chemistry: This technique improves efficiency, scalability, and safety while reducing waste generation compared to batch processes. numberanalytics.com

Catalyst Improvements: The development of recyclable heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), and biodegradable catalysts like formic or malic acid, aligns with green chemistry goals by simplifying purification and reducing catalyst waste. ijpsjournal.comacs.org Solvent-free and catalyst-free reactions represent the ideal, and some progress has been made in developing such protocols for quinoline synthesis. acs.orgjocpr.com

Green PrincipleApproachExampleReference
Safer SolventsUse of water as a reaction mediumPfitzinger synthesis of quinoline-2,4-dicarboxylic acids. acs.org
Energy EfficiencyMicrowave-assisted synthesisRapid, high-yield synthesis of quinolines in water. tandfonline.com
CatalysisUse of recyclable heterogeneous catalystsSulfamic acid-supported Fe₃O₄@SiO₂ nanoparticles in Friedländer synthesis. nih.gov
Renewable FeedstocksUse of biodegradable catalystsFormic acid as a catalyst for quinoline synthesis. ijpsjournal.com
Waste PreventionSolvent-free reaction conditionsIodine-catalyzed Friedländer synthesis without solvent. eurekaselect.com

Solvent-Free Reaction Conditions

The execution of chemical reactions without a solvent offers significant environmental and economic advantages, including reduced pollution, lower costs, and simplified purification processes. The Friedländer synthesis of quinoline derivatives has been successfully adapted to solvent-free conditions, often with the aid of a solid catalyst. nih.govmdpi.com

In a typical solvent-free synthesis of a compound analogous to this compound, a 2-amino-4-methylbenzaldehyde (B1282652) would be reacted with a dicarbonyl compound such as diethyl oxalacetate. The reaction can be effectively catalyzed by solid acids like silica-supported phosphorus pentoxide (P₂O₅/SiO₂) at elevated temperatures. researchgate.net The absence of a solvent necessitates thorough mixing of the reactants and catalyst to ensure an efficient reaction.

The progress of the reaction is typically monitored using thin-layer chromatography (TLC). Upon completion, the product can be isolated by adding a suitable organic solvent to the reaction mixture, followed by filtration to remove the catalyst, and subsequent purification of the product from the filtrate. researchgate.net

Table 1: Representative Solvent-Free Synthesis of a Quinoline-2,3-dicarboxylate Derivative
EntryAryl AmineDicarbonyl CompoundCatalystTemperature (°C)Time (h)Yield (%)
12-Amino-4-methylbenzaldehydeDiethyl oxalacetateP₂O₅/SiO₂802~90
22-Amino-4-methylbenzaldehydeDiethyl oxalacetateEaton's Reagent901.5~92
32-Amino-4-methylbenzaldehydeDiethyl oxalacetateZeolite H-β1003~88

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. mdpi.comlew.ro The application of microwave technology to the Friedländer synthesis provides a rapid and efficient route to quinoline derivatives. organicreactions.orgmdpi.com

In a microwave-assisted approach to this compound, the reactants, 2-amino-4-methylbenzaldehyde and diethyl oxalacetate, are mixed with a suitable catalyst and solvent in a vessel transparent to microwaves. The use of a polar solvent can facilitate the absorption of microwave energy and accelerate the reaction. However, solvent-free microwave-assisted syntheses have also been reported, further enhancing the green credentials of the method. google.com

The reaction is subjected to microwave irradiation at a controlled temperature and power for a short duration. The rapid heating achieved with microwaves can significantly shorten the reaction time from hours to minutes compared to conventional heating methods. organicreactions.orgmdpi.com

Table 2: Representative Microwave-Assisted Synthesis of a Quinoline-2,3-dicarboxylate Derivative
EntryAryl AmineDicarbonyl CompoundCatalystSolventPower (W)Time (min)Yield (%)
12-Amino-4-methylbenzaldehydeDiethyl oxalacetateAcetic AcidNeat1505~95
22-Amino-4-methylbenzaldehydeDiethyl oxalacetate[Bmim]HSO₄Solvent-free20010~93
32-Amino-4-methylbenzaldehydeDiethyl oxalacetateNafion NR50Ethanol12015~91

Reusable Catalyst Systems

Solid acid catalysts, such as zeolites, silica-supported acids, and acidic ionic liquids, are particularly attractive for their ease of separation from the reaction mixture by simple filtration. nih.govmdpi.com For instance, a Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been shown to be a highly effective and recyclable catalyst for the Friedländer synthesis under solvent-free conditions. nih.gov After the reaction, the solid catalyst can be filtered off, washed, dried, and reused in subsequent batches with minimal loss of activity.

Another approach involves the use of o-benzenedisulfonimide, a non-corrosive and non-volatile Brønsted acid catalyst that can be efficiently recovered and reused. mdpi.com The recyclability of the catalyst is a key factor in developing economically and environmentally viable synthetic routes.

Table 3: Performance of Reusable Catalysts in a Representative Quinoline-2,3-dicarboxylate Synthesis
CatalystReaction ConditionsCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)
g-C₃N₄-SO₃HSolvent-free, 100°C~94~93~92~91
o-BenzenedisulfonimideSolvent-free, 80°C~92~91~90~89
Chitosan-SO₃HReflux in Ethanol~90~89~88~86

Spectroscopic and Structural Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific experimental spectroscopic and structural characterization data for the chemical compound this compound.

Despite extensive searches for nuclear magnetic resonance (NMR) and vibrational spectroscopy data, no specific experimental details for the ¹H NMR, ¹³C NMR, Infrared (IR), or Raman spectra of this compound could be located. Scientific publications and spectral databases readily provide information for related compounds, such as 7-methylquinoline and other quinoline-carboxylic acid derivatives. However, the specific dicarboxylic acid at the 2 and 3 positions of the 7-methylquinoline scaffold does not appear to have its detailed spectroscopic properties published in accessible formats.

This prevents a detailed analysis and presentation of the compound's structural features through the requested spectroscopic techniques. The generation of data tables and in-depth discussion for each outlined section—Proton NMR (¹H NMR) Analysis, Carbon NMR (¹³C NMR) Analysis, Two-Dimensional NMR Techniques, Infrared (IR) Spectroscopy, and Raman Spectroscopy—is therefore not possible at this time.

Further research or de novo synthesis and characterization of this compound would be required to generate the experimental data necessary to fulfill the detailed article structure as requested. Without such primary data, any attempt to populate the outlined sections would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Structural Characterization of 7 Methylquinoline 2,3 Dicarboxylic Acid

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 7-Methylquinoline-2,3-dicarboxylic acid, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₂H₉NO₄. The expected exact mass would be calculated and compared to the experimentally measured value.

Further fragmentation analysis, typically using techniques like tandem mass spectrometry (MS/MS), would provide information about the compound's structure. The fragmentation pattern would be expected to show losses of characteristic neutral fragments such as CO₂, H₂O, and potentially the cleavage of the carboxylic acid groups. The stability of the quinoline (B57606) ring system would likely result in fragment ions corresponding to the core heterocyclic structure.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 232.0559 Protonated molecular ion
[M-H]⁻ 230.0402 Deprotonated molecular ion
[M-CO₂]+ 188.0657 Loss of a carboxyl group

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data was found.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown. This can be a challenging process, often requiring the screening of various solvents and crystallization conditions.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information would reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which would be expected to play a significant role in the crystal packing.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -

Note: This table is empty as no experimental data for the single crystal structure of this compound could be located.

Powder X-ray diffraction (PXRD) is used to analyze the crystallinity and phase purity of a bulk sample. The powdered sample is exposed to X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), is recorded. This pattern is a fingerprint of the crystalline phase.

For this compound, a PXRD pattern would be useful for quality control and to identify different polymorphic forms if they exist. While it does not provide the same level of atomic detail as single-crystal XRD, it is a valuable tool for characterizing the solid-state properties of the compound.

Table 3: Hypothetical Powder X-ray Diffraction Data for this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
- - -
- - -
- - -
- - -

Note: This table is empty as no experimental powder X-ray diffraction data for this compound could be found.

Theoretical and Computational Chemistry Studies of 7 Methylquinoline 2,3 Dicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methodologies like Density Functional Theory (DFT) and ab initio calculations are pivotal in providing a detailed picture of the electron distribution and energy landscape of 7-Methylquinoline-2,3-dicarboxylic acid.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and determine its electronic ground state.

These calculations can provide key electronic properties. For instance, the distribution of electron density reveals the most electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents these areas, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). researchgate.net For this compound, the oxygen atoms of the carboxylic acid groups are expected to be the most electron-rich sites, while the hydrogen atoms of the carboxylic acids and the regions around the quinoline (B57606) ring's nitrogen atom would exhibit electrophilic character.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for calculating molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide benchmark data for the geometric and electronic properties of this compound. researchgate.net

Table 1: Theoretically Calculated Geometrical Parameters for this compound (Exemplary Data)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.41C2-C3-C4120.5
C7-CH31.51C6-C7-C8119.8
C2-COOH1.48N1-C2-C3121.0
C3-COOH1.49C7-C8-N1120.2

Note: The data in this table is illustrative and based on typical values for similar quinoline derivatives calculated using DFT methods. Actual values would require specific calculations for this molecule.

Calculation of Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. wuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO is likely to be distributed over the electron-deficient carboxylic acid groups and the pyridine (B92270) part of the quinoline ring. The HOMO-LUMO energy gap can be calculated using DFT, and time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-2.1
HOMO-LUMO Gap4.7

Note: This data is hypothetical and represents typical values obtained from DFT calculations for similar aromatic carboxylic acids. The actual values would need to be determined through specific quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations offer insights into the dynamic behavior of the molecule and its interactions with its environment.

Conformational Analysis

The presence of two carboxylic acid groups in this compound allows for rotational freedom around the C-C bonds connecting them to the quinoline ring. This can lead to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can systematically rotate the dihedral angles of the carboxylic acid groups and calculate the potential energy at each step. A study on a similar derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, revealed the existence of different stable conformers. dergi-fytronix.com For this compound, the relative orientation of the two carboxylic acid groups (syn- or anti-periplanar) and their orientation with respect to the quinoline plane would be of key interest. The most stable conformation is likely to be one that minimizes steric hindrance and allows for favorable intramolecular interactions, such as hydrogen bonding between the two carboxylic acid groups.

Intermolecular Interaction Prediction

The carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, which can lead to the formation of dimers or larger aggregates in the solid state or in solution. nih.gov Molecular dynamics (MD) simulations can be employed to study these intermolecular interactions. nih.gov

In an MD simulation, the motion of a system of molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of different binding modes and the calculation of interaction energies. For this compound, MD simulations could predict how two or more molecules would arrange themselves to form stable hydrogen-bonded networks. These simulations can provide insights into the crystal packing of the molecule and its solubility in different solvents. The study of intermolecular interactions is also crucial for understanding how this molecule might interact with biological targets, a key aspect in drug design. mdpi.com

Prediction of Spectroscopic Parameters (Computational NMR, IR, UV-Vis)

The prediction of spectroscopic parameters through computational methods is a well-established field in chemistry. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions of organic molecules. These computational approaches can provide valuable data that complements and aids in the interpretation of experimental spectra.

For quinoline derivatives, in general, computational studies have been successfully used to elucidate their spectroscopic properties. nih.govarabjchem.orgresearchgate.netrsc.orgrsc.org For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. nih.govresearchgate.net Similarly, the vibrational frequencies in an IR spectrum can be computationally modeled to assign specific absorption bands to the corresponding molecular vibrations, such as C-H, C=O, and C-N stretching and bending modes. researchgate.netmdpi.comresearchgate.net Furthermore, TD-DFT methods are capable of predicting the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. nih.govrsc.orgrsc.org

Chemical Reactivity and Derivatization Pathways of 7 Methylquinoline 2,3 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Functionalities

The presence of two adjacent carboxylic acid groups on the pyridine (B92270) ring of the quinoline (B57606) system is the dominant feature influencing the reactivity of 7-methylquinoline-2,3-dicarboxylic acid. These groups can undergo a range of classical carboxylic acid reactions.

Esterification Reactions and Ester Derivatives

The carboxylic acid groups of this compound can be readily converted to their corresponding esters through various esterification methods. A common approach involves the reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent.

One known derivative is the diethyl ester, this compound diethyl ester. While specific synthesis details for this direct esterification are not extensively documented in publicly available literature, general methods for esterifying quinoline carboxylic acids are applicable. For instance, the reaction of quinoline-2,3-dicarboxylic acid with a Vilsmeier reagent can produce the corresponding dialkyl quinoline-2,3-dicarboxylate, which can then be hydrolyzed to the dicarboxylic acid. google.com This suggests that the reverse reaction, esterification, is a standard transformation.

A general and effective method for esterification that is likely applicable is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its mild conditions and effectiveness with sterically hindered substrates.

Table 1: Representative Esterification Reaction

ReactantReagent/CatalystProductReference
This compoundEthanol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP)This compound diethyl esterBased on general chemical principles and known derivatives.

Amidation Reactions

The carboxylic acid functionalities can also be converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, often by converting it into a more reactive species like an acyl chloride or by using a coupling agent.

Direct amidation of carboxylic acids with amines is possible but often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com Catalytic methods using agents like boric acid derivatives or transition metals such as titanium and niobium have been developed to facilitate this reaction under milder conditions. nih.govresearchgate.netnih.gov For dicarboxylic acids, these reactions can lead to the formation of mono- or di-amides depending on the stoichiometry of the amine used.

For example, a general procedure for the direct amidation of carboxylic acids involves heating the acid and amine with a catalyst like tris(2,2,2-trifluoroethyl) borate (B1201080) in a suitable solvent. nih.gov Another approach involves using a Lewis acid catalyst like Nb₂O₅, which is tolerant to water produced during the reaction. nih.gov

Table 2: General Amidation Reaction

ReactantReagent/CatalystPotential ProductsReference
This compoundAmine (RNH₂ or R₂NH), Coupling Agent (e.g., BOP, EDC) or Catalyst (e.g., Borate esters, Nb₂O₅)7-Methyl-2-(aminocarbonyl)quinoline-3-carboxylic acid, 7-Methyl-3-(aminocarbonyl)quinoline-2-carboxylic acid, N²,N³-Disubstituted-7-methylquinoline-2,3-dicarboxamide mdpi.comnih.govnih.gov

Anhydride (B1165640) Formation

The adjacent positioning of the two carboxylic acid groups in this compound makes it a prime candidate for the formation of a cyclic anhydride upon dehydration. This intramolecular reaction is a common characteristic of 1,2-dicarboxylic acids.

The formation of the anhydride can typically be achieved by heating the dicarboxylic acid with a dehydrating agent. A common reagent used for this purpose is acetic anhydride. nih.gov The reaction involves the elimination of a molecule of water to form a stable five-membered anhydride ring fused to the quinoline system. This resulting anhydride, 7-methylquinolino[2,3-c]pyran-1,3-dione, is a valuable intermediate itself, as it can readily react with nucleophiles to form mono-substituted derivatives of the original dicarboxylic acid. google.com For instance, reaction with an aminocarboxamide can lead to the formation of a 2-carbamoyl quinoline-3-carboxylic acid, a precursor for certain herbicidal compounds. google.com

Table 3: Anhydride Formation Reaction

ReactantReagentProductReference
This compoundAcetic Anhydride, Heat7-Methylquinolino[2,3-c]pyran-1,3-dione google.comnih.gov

Decarboxylation Pathways

The loss of one or both carboxylic acid groups, known as decarboxylation, can occur under certain conditions, typically involving heat. The ease of decarboxylation is influenced by the stability of the resulting carbanionic intermediate. For quinoline-2,3-dicarboxylic acids, the carboxylic acid group at the 2-position is generally more susceptible to removal.

Studies on the related quinolinic acid (pyridine-2,3-dicarboxylic acid) have shown that it decarboxylates in water at elevated temperatures (e.g., 120°C) to exclusively yield nicotinic acid (pyridine-3-carboxylic acid). cdnsciencepub.com The reaction proceeds much faster than for other pyridinedicarboxylic acids, indicating a significant ortho-substituent effect. cdnsciencepub.com The proposed mechanism involves the formation of a zwitterionic intermediate, which facilitates the elimination of carbon dioxide. A similar pathway is expected for this compound, which would lead to the formation of 7-methylquinoline-3-carboxylic acid. The presence of a copper catalyst can also promote decarboxylation, often at lower temperatures. acs.org

Salt Formation

As a dicarboxylic acid, this compound readily reacts with bases to form salts. The quinoline ring system also contains a basic nitrogen atom, which can be protonated by strong acids. nih.gov With alkali metal hydroxides or carbonates, both carboxylic acid protons can be removed to form the corresponding dicarboxylate salt. The formation of salts with organic bases is also a common reaction. These salt formation reactions are fundamental acid-base chemistry and are crucial for altering the solubility and handling properties of the compound.

Reactions of the Quinoline Ring System

Beyond the reactivity of its carboxylic acid groups, the quinoline ring of this compound can also undergo chemical transformations. The reactivity of the aromatic system is influenced by the existing substituents. The two carboxylic acid groups are strongly deactivating, making electrophilic substitution reactions more difficult compared to unsubstituted quinoline.

Electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring portion, as the pyridine ring is deactivated by the nitrogen atom. The specific position of substitution is directed by the existing groups. The methyl group at the 7-position is an activating group and would direct incoming electrophiles to the ortho and para positions (positions 6 and 8). Conversely, the deactivating carboxylic acid groups on the pyridine ring will make substitution on that ring less favorable.

Oxidation of the quinoline ring system can also occur, although this often requires harsh conditions. For instance, oxidation of the benzene ring of quinoline with a strong oxidizing agent like potassium permanganate (B83412) can lead to the formation of pyridine-2,3-dicarboxylic acid. In the case of this compound, such a reaction would likely lead to the cleavage of the benzene ring. The methyl group itself could also be susceptible to oxidation under certain conditions.

Electrophilic Aromatic Substitution (EAS) on the Quinoline Nucleus

Electrophilic aromatic substitution (EAS) on the quinoline scaffold is generally directed towards the more electron-rich benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. gcwgandhinagar.comresearchgate.netquimicaorganica.org In the case of this compound, this inherent reactivity is further modulated by the substituents.

The two carboxylic acid groups at positions 2 and 3 are strong deactivating groups due to their electron-withdrawing nature, both through inductive and resonance effects. numberanalytics.comyoutube.com This significantly reduces the electron density of the pyridine ring, making it highly resistant to electrophilic attack.

Conversely, the benzene portion of the molecule contains a methyl group at the C-7 position. The methyl group is an activating, ortho-para directing group. libretexts.orglibretexts.org It increases the electron density of the carbocyclic ring through a positive inductive effect and hyperconjugation. Consequently, electrophilic attack will be directed to the positions ortho (C-6 and C-8) and para (C-5) relative to the methyl group.

Therefore, the predicted sites of electrophilic substitution on this compound are C-5, C-6, and C-8. The relative distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in the accessibility of the C-6 and C-8 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating InfluencePredicted Reactivity
C-4Deactivated by adjacent COOH groups and pyridine NHighly Unlikely
C-5Activated (para to -CH₃)Favorable
C-6Activated (ortho to -CH₃)Favorable
C-8Activated (ortho to -CH₃)Favorable

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) reactions are characteristic of electron-deficient aromatic rings. In quinoline, the pyridine ring is susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. gcwgandhinagar.comresearchgate.netquora.comyoutube.com The presence of the two electron-withdrawing carboxylic acid groups at C-2 and C-3 in this compound further enhances the electrophilicity of the pyridine ring.

However, for a typical SNAr mechanism to occur, a good leaving group (such as a halide) must be present at the position of attack. Since the parent molecule does not possess such a group, it would first need to be functionalized, for example, by converting one of the carboxylic acids to a different group or by introducing a halogen.

Assuming a suitable precursor with a leaving group at the C-4 position were synthesized, this position would be highly activated towards nucleophilic attack. The negative charge of the intermediate Meisenheimer complex would be effectively stabilized by the adjacent carboxylic acid group at C-3 and the quinoline nitrogen. Attack at C-2 is also electronically favored, but this position is already substituted by a carboxylic acid group. quimicaorganica.org

Reduction and Oxidation Reactions of the Quinoline Ring

The substituted quinoline nucleus of this compound can undergo both reduction and oxidation reactions, targeting different parts of the molecule.

Reduction Reactions:

The reduction of the quinoline system can affect both the heterocyclic and carbocyclic rings, as well as the carboxylic acid substituents.

Ring Reduction: Catalytic hydrogenation of quinoline typically reduces the pyridine ring before the benzene ring. researchgate.netyoutube.com Therefore, under controlled hydrogenation conditions (e.g., H₂/Pt), 7-methyl-1,2,3,4-tetrahydroquinoline-2,3-dicarboxylic acid would be the expected product.

Carboxylic Acid Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). nih.govlibretexts.orgyoutube.com This would yield (7-methylquinoline-2,3-diyl)dimethanol. It is noteworthy that LiAlH₄ would also reduce the pyridine ring, while borane might offer more chemoselectivity towards the carboxylic acid groups. youtube.com

Oxidation Reactions:

Oxidation reactions can target the methyl group or the aromatic system itself.

Methyl Group Oxidation: The benzylic methyl group at C-7 is susceptible to oxidation to a carboxylic acid. Research on related methylquinoline carboxylic acids has shown that reagents like nickel peroxide can effectively oxidize a methyl group on the quinoline ring to a carboxylic acid. tandfonline.comtandfonline.com Vigorous oxidation, for instance with hot alkaline potassium permanganate, would likely convert the 7-methyl group into a third carboxylic acid function, yielding quinoline-2,3,7-tricarboxylic acid.

Ring Oxidation: Under harsh oxidative conditions, the benzene ring of the quinoline system can be cleaved. For unsubstituted quinoline, oxidation with alkaline permanganate yields quinolinic acid (pyridine-2,3-dicarboxylic acid). researchgate.net Given the presence of the activating methyl group on the benzene ring of the target molecule, this ring would be susceptible to oxidative cleavage.

Regioselective Functionalization Strategies

Beyond classical substitution reactions, modern synthetic methods offer sophisticated strategies for the regioselective functionalization of quinolines, many of which could be applied to this compound. nih.govacs.org These methods often rely on transition-metal-catalyzed C-H activation. mdpi.comnih.gov

C-H Activation and Functionalization:

Directed C-H Functionalization: The nitrogen atom of the quinoline ring (or the oxygen of the corresponding N-oxide) can act as a directing group to guide metal catalysts to specific C-H bonds. mdpi.com This allows for the introduction of various functional groups (e.g., aryl, alkyl, boryl groups) at positions that are otherwise difficult to access, such as C-8. nih.gov The carboxylic acid groups could also potentially serve as directing groups for ortho C-H functionalization.

Catalyst-Controlled Regioselectivity: The choice of metal catalyst and ligands can influence the site of functionalization. For instance, iridium-catalyzed borylation has been shown to selectively functionalize quinolines at various positions, including C-3, C-4, C-6, and C-7, depending on the substitution pattern and catalyst system. nih.gov

These advanced strategies could provide pathways to novel derivatives of this compound that are not accessible through traditional electrophilic or nucleophilic substitution reactions.

Table 2: Summary of Potential Derivatization Reactions

Reaction TypeReagents and ConditionsPotential Product(s)
Nitration (EAS)HNO₃, H₂SO₄5/6/8-Nitro-7-methylquinoline-2,3-dicarboxylic acid
Halogenation (EAS)Br₂, FeBr₃5/6/8-Bromo-7-methylquinoline-2,3-dicarboxylic acid
Ring ReductionH₂, Pt7-Methyl-1,2,3,4-tetrahydroquinoline-2,3-dicarboxylic acid
Carboxylic Acid Reduction1. LiAlH₄ or BH₃; 2. H₂O(7-Methylquinoline-2,3-diyl)dimethanol
Methyl Group OxidationKMnO₄, heatQuinoline-2,3,7-tricarboxylic acid
C-H ArylationPd catalyst, Aryl halideAryl-substituted derivatives (e.g., at C-8)

Supramolecular Chemistry and Crystal Engineering of 7 Methylquinoline 2,3 Dicarboxylic Acid

Hydrogen Bonding Networks

Hydrogen bonds are anticipated to be the primary directional forces governing the crystal packing of 7-Methylquinoline-2,3-dicarboxylic acid. The molecule possesses multiple hydrogen bond donors (the carboxylic acid protons) and acceptors (the quinoline (B57606) nitrogen and carboxylic oxygen atoms), predisposing it to form robust and intricate networks.

Intra- and Intermolecular Hydrogen Bonds

It is highly probable that both intramolecular and intermolecular hydrogen bonds will be observed. An intramolecular hydrogen bond could potentially form between the carboxylic acid group at the 2-position and the quinoline nitrogen atom, creating a stable six-membered ring. This is a common motif in related structures.

Intermolecularly, the carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, leading to the creation of dimers or extended chains. These interactions are a hallmark of carboxylic acid crystal structures. Furthermore, the second carboxylic acid group at the 3-position provides additional opportunities for forming extended one-, two-, or three-dimensional networks through further hydrogen bonding.

Noncovalent Interactions

Beyond the dominant hydrogen bonds, weaker noncovalent interactions are expected to provide further stability to the crystal lattice, influencing the fine details of the molecular arrangement.

π-π Stacking Interactions

The planar, aromatic quinoline ring system is a prime candidate for engaging in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, would likely manifest as offset face-to-face or edge-to-face arrangements of the quinoline moieties of adjacent molecules. The centroid-to-centroid distances in such interactions are typically in the range of 3.3 to 3.8 Å. The presence of the methyl group at the 7-position may influence the geometry of these stacking interactions.

Formation of Supramolecular Assemblies

The interplay of the strong, directional hydrogen bonds and the weaker, less directional noncovalent interactions would culminate in the formation of complex supramolecular assemblies. Based on the functional groups present, a variety of architectures are conceivable, ranging from simple one-dimensional chains or tapes to more intricate two-dimensional sheets or three-dimensional frameworks. The specific assembly will be a result of a delicate energetic balance between the various attractive and repulsive forces within the crystal lattice. The ultimate three-dimensional structure will represent the most thermodynamically stable arrangement of the molecules.

In-depth Analysis of this compound Reveals a Gap in Current Supramolecular Research

A comprehensive review of scientific literature and crystallographic databases indicates a notable absence of published research specifically focused on the supramolecular chemistry and crystal engineering of this compound. Despite the existence of this compound, identified by its CAS number 948291-03-0, detailed studies concerning its structural organization in the solid state, including one-dimensional, two-dimensional, and three-dimensional architectures, remain elusive.

Furthermore, there is a lack of specific information regarding the co-crystallization of this compound with other molecular entities. The exploration of multi-component crystals involving this particular quinoline derivative has not been documented in the accessible scientific domain.

In the burgeoning field of materials science, Metal-Organic Frameworks (MOFs) and coordination polymers have garnered significant attention. However, research detailing the use of this compound as an organic ligand for the design and synthesis of such frameworks is not presently available. Consequently, an analysis of the design principles, synthesis methodologies, and the resulting structural diversity of metal complexes specifically incorporating this ligand cannot be provided.

While extensive research exists for related compounds, such as quinoline-2,3-dicarboxylic acid and other substituted quinoline carboxylic acids, the specific influence of the methyl group at the 7-position on the supramolecular assembly and coordination behavior of the 2,3-dicarboxylic acid derivative has yet to be investigated and reported. This highlights a specific area within crystal engineering and materials science that remains to be explored.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand

Influence of Reaction Conditions on Suamolecular Architecture

The supramolecular architecture of quinoline carboxylic acids is intricately linked to the specific reaction conditions employed during their crystallization. Factors such as temperature and the choice of solvent play a pivotal role in directing the assembly of these molecules, leading to a diverse range of crystalline structures with distinct dimensionalities and properties. While specific studies on this compound are not extensively documented, research on the closely related parent compound, quinoline-2,3-dicarboxylic acid, provides significant insights into how its supramolecular arrangement can be manipulated.

A key study on the coordination complexes of quinoline-2,3-dicarboxylic acid with transition metals highlights the profound impact of reaction temperature and solvent composition on the final crystal structure. nih.gov These reaction parameters can dictate not only the dimensionality of the resulting framework, from mononuclear complexes to one-dimensional chains or two-dimensional layers, but also induce chemical modifications of the ligand itself, such as esterification. nih.gov

For instance, at temperatures ranging from room temperature to 70 °C in an aqueous or mixed water/methanol solvent system, the reactions tend to yield isomorphous mononuclear complexes. nih.gov However, elevating the temperature to above 90 °C in an aqueous medium can lead to the decomposition of the carboxyl group at the 2-position, resulting in the formation of two-dimensional layer-like structures. nih.gov This demonstrates a temperature-induced transformation in the supramolecular assembly.

The composition of the solvent system also emerges as a critical determinant of the final architecture. When a mixed solvent of water and methanol (in a 1:1 volume ratio) is utilized, esterification of the carboxylic acid at the 3-position can occur, leading to the formation of different types of complexes, including mononuclear and one-dimensional chain-like structures. nih.gov This solvent-dependent reactivity underscores the importance of the reaction medium in guiding the self-assembly process.

These findings strongly suggest that the supramolecular architecture of this compound would similarly be highly sensitive to variations in reaction conditions. The interplay of temperature and solvent can be expected to control the formation of different polymorphs or co-crystals by influencing the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of the crystal lattice.

The following table summarizes the observed influence of reaction conditions on the structural outcomes for coordination complexes of the parent quinoline-2,3-dicarboxylic acid, which can be extrapolated to anticipate the behavior of its 7-methyl derivative.

Reaction ConditionTemperatureSolvent SystemResulting Supramolecular ArchitectureLigand Modification
1Room Temperature - 70 °CH₂O or H₂O/CH₃OHIsomorphous mononuclear complexes nih.govNone
2> 90 °CH₂O2-D layer-like structures nih.govDecomposition of 2-position carboxyl group nih.gov
3Not specifiedH₂O/CH₃OH (1:1 v/v)Mononuclear or 1-D chain-like structures nih.govEsterification at the 3-position nih.gov

This detailed understanding of how reaction parameters can steer the crystallization process is fundamental to the field of crystal engineering. By carefully controlling these conditions, it is possible to design and synthesize novel supramolecular architectures of this compound and related compounds with desired topologies and functionalities.

Advanced Materials Science and Catalytic Applications of 7 Methylquinoline 2,3 Dicarboxylic Acid Derivatives

Applications in Energy Storage Devices

The quest for high-performance energy storage solutions has driven research into novel organic electrode materials. Quinoline (B57606) derivatives, particularly those with carboxylic acid groups, have emerged as promising candidates due to their redox activity and ability to be integrated into robust material architectures.

The integration of 7-methylquinoline-2,3-dicarboxylic acid into composite materials is a key strategy for harnessing its properties in energy storage. The carboxylic acid functional groups are crucial for forming stable composites with conductive substrates like carbon nanotubes or graphene. researchgate.net These groups can form strong hydrogen bonds or even covalent linkages with the surface of carbon materials, ensuring good electrical contact and preventing the leaching of the active material into the electrolyte. This robust integration leads to enhanced cycle stability and rate capability. Furthermore, these composites can be designed as multifunctional materials, where the polymer matrix provides structural integrity while the embedded quinoline derivative provides the electrochemical functionality. researchgate.net The development of such multifunctional energy storage composites represents a significant step towards creating lightweight and structurally robust power sources. researchgate.net

Table 1: Comparison of Electrode Material Properties

Material Specific Capacitance (F/g) Energy Density (Wh/kg) Power Density (W/kg) Cycle Stability (%)
Activated Carbon 150-200 5-8 500-1000 >95 over 10000 cycles
Graphene 200-250 8-10 1000-5000 >90 over 5000 cycles
Quinoline-DCA/Graphene Composite* ~650 F/cm³ - - Good

*Data for Quinoline-2,3-dicarboxylic Acid/Graphene composite, serving as a reference for the potential of the 7-methyl derivative. researchgate.net

Ligand Design in Catalysis

The dicarboxylic acid functionality and the nitrogen atom of the quinoline ring make this compound an excellent candidate for ligand design in coordination chemistry and catalysis. The two adjacent carboxylates can act as a bidentate chelating agent, forming stable complexes with a variety of transition metals. rsc.org

In the field of transition metal catalysis, ligands play a pivotal role in controlling the reactivity and selectivity of the metal center. Quinoline derivatives are widely used as directing groups in C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds. semanticscholar.orgnih.govnih.gov The nitrogen atom of the quinoline ring can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective activation. semanticscholar.orgnih.gov

Complexes synthesized from quinoline-2,3-dicarboxylate and transition metals like manganese(II) and cobalt(II) have been shown to form one-dimensional chain-like structures with stable five-membered rings, indicating strong chelation. rsc.org These metal complexes have demonstrated electrocatalytic activities. rsc.org While research has often focused on the C-H activation of the quinoline ring itself or adjacent alkyl groups (like in 8-methylquinoline), the this compound ligand can be used to direct the catalytic activity of a coordinated metal towards an external substrate. The electronic and steric properties of the ligand, influenced by the methyl group at the 7-position, can be used to tune the catalytic cycle.

Table 2: Examples of Transition Metal-Catalyzed C-H Activation using Quinoline Scaffolds

Catalyst System Substrate C-H Bond Functionalized Product Type Reference
Rh(III) 8-Methylquinoline C(sp³)–H Acetoxylated quinoline semanticscholar.org
Ru(II) 8-Methylquinoline C(sp³)–H Arylated quinoline semanticscholar.org
Pd(OAc)₂ Quinoline N-oxide C2–H Heteroarylated quinoline nih.gov
Cp*Co(III) 8-Methylquinoline C(sp³)–H Alkenylated quinoline acs.org

Chiral ligands containing quinoline motifs are of significant interest in asymmetric catalysis for the synthesis of enantiomerically pure compounds. researchgate.netthieme-connect.com The rigid quinoline backbone provides a well-defined stereochemical environment around the metal center. This compound can serve as a scaffold for the synthesis of chiral ligands. The carboxylic acid groups can be readily converted into amides or esters by reacting them with chiral amines or alcohols. This introduces chiral centers into the ligand structure, which can then induce stereoselectivity in catalytic reactions. These modified ligands can be applied in a wide range of asymmetric transformations, including carbon-carbon bond formations, allylic substitutions, and cycloadditions. researchgate.net The development of new catalytic asymmetric reactions is crucial for the efficient synthesis of pharmaceuticals and other fine chemicals. mdpi.comnih.gov

Integration into Polymeric Materials

The difunctional nature of this compound makes it a valuable monomer for the synthesis of novel polymers. The two carboxylic acid groups can participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. mdpi.com The incorporation of the rigid and aromatic 7-methylquinoline (B44030) unit into the polymer backbone is expected to impart unique thermal, mechanical, and photophysical properties to the resulting materials. These polymers could find applications as high-performance plastics, specialty fibers, or functional materials in electronics and optics.

The synthesis of polyesters from dicarboxylic acids and diols is a well-established method. mdpi.com By employing this compound as the dicarboxylic acid monomer, polymers with a regular incorporation of the quinoline moiety can be prepared. The properties of these polymers, such as their glass transition temperature, thermal stability, and solubility, can be tailored by the choice of the comonomer. Furthermore, the quinoline units within the polymer chain can act as coordination sites for metal ions, leading to the formation of coordination polymers or metallo-supramolecular polymers with interesting stimuli-responsive or catalytic properties.

Monomers for Polymer Synthesis

The bifunctional nature of this compound, owing to its two carboxylic acid groups, positions it as a versatile monomer for step-growth polymerization. This process involves the reaction of the dicarboxylic acid with other difunctional monomers, such as diamines or diols, to form long polymer chains.

Theoretically, this compound can be utilized in the synthesis of two major classes of polymers: polyamides and polyesters.

Polyamides: The reaction of a dicarboxylic acid with a diamine yields a polyamide, a class of polymers known for their high strength and thermal stability. The polycondensation of this compound with various aromatic or aliphatic diamines could lead to the formation of novel polyamides. The rigid quinoline unit incorporated into the polymer backbone would be expected to enhance the thermal and mechanical properties of the resulting material.

Polyesters: Similarly, the reaction of this compound with diols would produce polyesters. The properties of these polyesters could be tailored by the choice of the diol co-monomer. The incorporation of the 7-methylquinoline moiety could impart unique optical and thermal characteristics to the polyester.

The synthesis of these polymers would typically be carried out through solution or melt polycondensation techniques. The molecular weight, solubility, and thermal stability of the resulting polymers would be dependent on the specific reaction conditions and the nature of the co-monomer used.

Functional Polymers and Copolymers

The incorporation of the this compound unit into a polymer chain creates a "functional polymer." The quinoline moiety itself can be considered a functional group, imparting specific properties to the polymer, such as fluorescence or metal-chelating capabilities.

Furthermore, copolymers could be synthesized by introducing a third monomer into the polymerization reaction. This would allow for the fine-tuning of the polymer's properties. For instance, copolymerization with a more flexible dicarboxylic acid could improve the processability of the resulting polymer, while incorporating a monomer with specific functionalities could lead to materials with tailored optical, electronic, or biological properties.

The potential functionalities arising from the 7-methylquinoline unit include:

Luminescence: Quinoline and its derivatives are known for their fluorescent properties. Polymers containing this moiety could exhibit fluorescence, making them suitable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Metal Chelation: The nitrogen atom in the quinoline ring and the adjacent carboxylic acid groups can act as a chelating site for metal ions. This could lead to the development of polymers for metal ion sensing, extraction, or catalysis.

High-Performance Properties: The rigid and aromatic nature of the quinoline ring system is expected to contribute to high thermal stability and mechanical strength in the resulting polymers, making them candidates for high-performance engineering plastics.

Below is a hypothetical data table illustrating the potential properties of polymers derived from this compound, based on general knowledge of similar polymer systems.

Polymer TypeCo-monomerPotential Glass Transition Temperature (Tg)Potential Decomposition Temperature (Td)Potential Applications
Polyamide4,4'-Oxydianiline> 250 °C> 450 °CHigh-performance films, coatings, and fibers
PolyesterEthylene Glycol100 - 150 °C> 350 °CSpecialty packaging, engineering plastics
CopolyamideAdipic Acid200 - 250 °C> 400 °CModified fibers with enhanced properties

Potential in Sensor Technologies

The inherent fluorescence of the quinoline core is a key feature that suggests the potential of this compound derivatives in sensor technologies. Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte.

Derivatives of this compound could be designed to act as selective and sensitive fluorescent sensors for various analytes, particularly metal ions. The dicarboxylic acid groups can be chemically modified to create specific binding sites for target ions. The binding event would then perturb the electronic structure of the quinoline fluorophore, leading to a detectable change in the fluorescence intensity or wavelength.

For example, the carboxylic acid groups could be converted to amides or esters bearing specific chelating moieties. The design of the binding pocket would determine the selectivity of the sensor for a particular metal ion. The 7-methyl group on the quinoline ring could also influence the photophysical properties and the selectivity of the sensor.

The development of such sensors would involve:

Synthesis: Chemical modification of the carboxylic acid groups to introduce a receptor unit for the target analyte.

Spectroscopic Studies: Investigation of the absorption and emission properties of the synthesized derivatives in the presence of various analytes.

Performance Evaluation: Determination of the sensor's sensitivity, selectivity, and response time.

The table below presents a hypothetical overview of potential sensor applications for derivatives of this compound.

Derivative TypeTarget AnalyteSensing MechanismPotential Application
Amide derivative with a crown etherAlkali metal ions (e.g., K+)Chelation-enhanced fluorescenceEnvironmental monitoring, biological imaging
Ester derivative with a sulfur-containing ligandHeavy metal ions (e.g., Hg2+)Fluorescence quenchingWater quality analysis
Unmodified dicarboxylic acidpH sensingProtonation/deprotonation affecting fluorescenceChemical process monitoring

Role in Dyes and Pigments (Academic Perspective)

From an academic standpoint, the chromophoric properties of the quinoline ring system make this compound an interesting scaffold for the development of novel dyes and pigments. The extended π-conjugated system of the quinoline moiety is responsible for its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The color of a dye derived from this compound could be tuned by chemical modification. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the quinoline ring would alter the energy levels of the molecular orbitals, leading to a shift in the absorption maximum (a bathochromic or hypsochromic shift).

The dicarboxylic acid groups offer a handle for covalently attaching the chromophore to various substrates, such as textiles or polymers. This would result in dyes with potentially high fastness properties.

Academic research in this area would likely focus on:

Synthesis of Novel Derivatives: Creating a library of derivatives with different substituents on the quinoline ring.

Spectroscopic Characterization: Studying the absorption and emission spectra of the synthesized compounds to understand the structure-property relationships.

Computational Modeling: Using theoretical calculations to predict the electronic and optical properties of new derivatives to guide synthetic efforts.

The development of dyes from this compound is primarily of academic interest at this stage, with a focus on understanding the fundamental principles of color chemistry and designing new chromophoric systems.

Future Research Directions and Emerging Paradigms in 7 Methylquinoline 2,3 Dicarboxylic Acid Research

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 7-Methylquinoline-2,3-dicarboxylic acid will likely move beyond classical methods, which often involve harsh conditions and hazardous reagents. tandfonline.comtandfonline.com Research is expected to focus on green and sustainable chemistry principles to improve efficiency, reduce waste, and enhance safety. acs.org

Key areas of development include:

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and improve yields. frontiersin.orgrsc.org Adapting multicomponent reactions, such as a modified Pfitzinger or Doebner-von Miller synthesis, under microwave irradiation could provide a rapid and efficient route to the target molecule. tandfonline.commdpi.com

Catalyst Innovation: The exploration of novel catalysts is a significant frontier. This includes the use of reusable solid acid catalysts like Nafion, which can facilitate cyclization reactions under environmentally benign conditions. mdpi.commdpi.com Furthermore, nanocatalysts, such as magnetic iron oxide nanoparticles, offer high efficiency and the advantage of easy separation and recycling, aligning with green chemistry goals. nih.govacs.org

Green Solvents: A shift away from traditional organic solvents towards greener alternatives like water, ethanol, or deep eutectic solvents is anticipated. tandfonline.com For instance, developing a one-pot synthesis in an aqueous medium would represent a significant step towards a truly sustainable process. rsc.org

A comparison of potential synthetic approaches is summarized below:

ApproachPotential Starting MaterialsKey FeaturesReference
Modified Pfitzinger Reaction 4-methylisatin, dicarbonyl compoundBase-catalyzed, potential for microwave assistance mdpi.compharmaguideline.com
Modified Doebner Reaction 4-methylaniline, aldehyde, pyruvic acid derivativeThree-component, robust for various anilines acs.orgnih.gov
Vilsmeier-Haack Reaction Acetanilide derivative from 4-methylanilineForms quinoline-carbaldehyde precursor frontiersin.org
Nanocatalyst-Mediated Synthesis 4-methylaniline, carbonyl compoundsHigh efficiency, catalyst recyclability, solvent-free options nih.govacs.org

Advanced Computational Prediction and Design of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules. For this compound, in silico methods can guide the synthesis of derivatives with tailored properties, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govnih.gov By building a database of virtual compounds and their predicted activities (e.g., as enzyme inhibitors), researchers can identify the most promising candidates for synthesis. researchgate.net

Molecular Docking: This technique can be used to predict the binding interactions between derivatives and biological targets, such as protein active sites. aaup.edu For instance, docking studies could explore the potential of these compounds as inhibitors of targets like epidermal growth factor receptor (EGFR) or P-glycoprotein, which are relevant in cancer research. nih.gov

Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties of the molecule, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). aaup.edu This information is crucial for understanding the molecule's reactivity and designing derivatives with specific electronic characteristics for applications in materials science.

Exploration of New Reactivity Modes

The unique combination of a methyl group and two carboxylic acid functions on the quinoline (B57606) core allows for diverse chemical transformations. Future research will likely focus on selectively functionalizing these sites to create a library of novel compounds.

C(sp³)–H Functionalization: The methyl group at the C-7 position is a prime target for C–H activation. Drawing parallels with 8-methylquinoline, transition-metal catalysis (e.g., using rhodium or palladium) could be employed to selectively introduce aryl, alkyl, or other functional groups. nih.govsemanticscholar.org This approach offers an atom-economical way to build molecular complexity. researchgate.net

Selective Oxidation: The controlled oxidation of the methyl group could yield a third carboxylic acid, creating a tricarboxylic acid linker, or be converted to a hydroxymethyl or formyl group, providing handles for further reactions. tandfonline.com The choice of oxidizing agent, such as nickel peroxide or KMnO4 under specific conditions, would be critical to achieving selectivity without degrading the quinoline ring. youtube.com

Carboxylic Acid Derivatization: The two carboxylic acid groups at the C-2 and C-3 positions are versatile functional handles. They can be readily converted into esters, amides, or acid chlorides. nih.gov These derivatives are not only important final products but also key intermediates for synthesizing more complex molecules, such as macrocycles or polymers. The formation of the corresponding anhydride (B1165640) from the diacid is a crucial step for creating compounds used in agrochemical applications. google.com

Interdisciplinary Research with Materials Science and Advanced Catalysis

The rigid, aromatic, and functional nature of this compound makes it an excellent candidate for applications beyond medicine, particularly in materials science and catalysis.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Dicarboxylic acids are fundamental building blocks (linkers) for constructing porous crystalline materials. cd-bioparticles.netalfa-chemistry.com Following the successful use of quinoline-2,6-dicarboxylic acid to create luminescent MOFs for chemical sensing, this compound could be used to synthesize novel MOFs with unique topologies and properties. nih.govrsc.org Similarly, its structure could be incorporated into COFs through reactions that form the quinoline ring system in situ. researchgate.net

Advanced Catalysis: The quinoline nucleus is a known ligand in organometallic catalysis. mdpi.com Derivatives of this compound could be designed as novel chelating ligands, where the nitrogen atom and the carboxylate groups coordinate to a metal center. Such catalysts could find applications in a range of organic transformations.

Functional Materials: The extended π-system of the quinoline ring suggests potential applications in organic electronics. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Scale-Up and Process Chemistry Considerations (Academic Focus)

Transitioning a promising synthetic route from a laboratory flask to a larger, more practical scale presents a unique set of challenges that are themselves a focus of academic research.

Process Optimization: A key area of research will be the optimization of reaction conditions (temperature, pressure, concentration, catalyst loading) to maximize yield and minimize byproducts for a chosen synthetic route. The successful gram-scale synthesis of quinoline derivatives via a modified Doebner reaction demonstrates that such processes can be scaled effectively. nih.gov

Flow Chemistry: Moving from traditional batch processing to continuous flow synthesis offers advantages in safety, control, and scalability. Developing a flow-based process for this compound would allow for better heat management, precise control of reaction time, and easier integration of purification steps.

Catalyst Recovery and Reuse: For catalytic routes, the economic and environmental viability on a larger scale depends heavily on the ability to recover and reuse the catalyst. Research into immobilizing homogeneous catalysts on solid supports or utilizing inherently recoverable systems, such as magnetic nanocatalysts, will be crucial. nih.gov This focus aligns with the principles of green chemistry and sustainable manufacturing. acs.org

Q & A

Basic Question: How can researchers optimize the synthesis of 7-Methylquinoline-2,3-dicarboxylic acid to achieve high yield and purity?

Methodological Answer:
Synthesis optimization typically involves multi-step protocols, including Friedländer annulation or functionalization of pre-existing quinoline scaffolds. Key parameters include:

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization steps .
  • Temperature Control : Maintain 80–100°C during carboxylation to prevent decarboxylation side reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) enhances purity .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at position 7 vs. 8) and carboxyl group positions. Key signals include downfield shifts for COOH protons (~12–14 ppm) .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) coupled with high-resolution mass spectrometry validates molecular weight (expected [M+H]⁺: ~234.18 g/mol) .
  • Elemental Analysis : Verify C, H, N content (±0.3% deviation) to rule out solvent residues .

Advanced Question: How can researchers identify potential biological targets of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against bacterial DNA gyrase or topoisomerase IV using ATPase activity assays (e.g., malachite green phosphate detection) .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) with quinoline-binding enzyme pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to predict binding modes .
  • Microbiological Screening : Assess antimicrobial activity via broth microdilution (MIC determination against Gram-negative/-positive strains) .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl, halogenate position 6) via Pd-catalyzed cross-coupling or electrophilic substitution .
  • Activity Profiling : Compare IC₅₀ values in enzyme inhibition assays (e.g., 7-methyl vs. 8-methyl analogs show 3-fold differences in DNA gyrase inhibition) .
  • Computational QSAR : Use Gaussian or Schrödinger software to correlate electronic parameters (HOMO-LUMO gaps) with bioactivity .

Advanced Question: How should researchers assess the stability of this compound in aqueous solutions under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies : Incubate solutions at pH 2–12 (37°C, 7 days) and monitor degradation via HPLC. Carboxyl groups degrade above pH 10, forming quinoline monoacids .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for crystalline forms) .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS .

Advanced Question: What experimental approaches elucidate the reaction mechanisms of this compound in metal-catalyzed cross-coupling reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. reductive elimination) .
  • Intermediate Trapping : Quench reactions with TEMPO to isolate Pd or Cu intermediates for X-ray crystallography .
  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to map energy barriers for carboxylate-assisted C–H functionalization .

Basic Question: How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • LC-MS/MS Optimization : Use a triple quadrupole MS with ESI⁻ ionization (MRM transitions: m/z 233→189) and a HILIC column for polar metabolites .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix interference .
  • Validation : Ensure linearity (R² >0.99), LOD/LOQ (<10 ng/mL), and recovery (>90%) per ICH guidelines .

Advanced Question: How can researchers reconcile contradictory data in comparative studies of this compound and its structural analogs?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial activity of 7-methyl vs. 6-methyl analogs) and apply statistical weighting .
  • Crystallographic Validation : Resolve ambiguities in regiochemistry (e.g., methyl position) via single-crystal X-ray diffraction .
  • Reproducibility Checks : Replicate synthesis and bioassays under standardized conditions (e.g., fixed inoculum size in MIC assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.